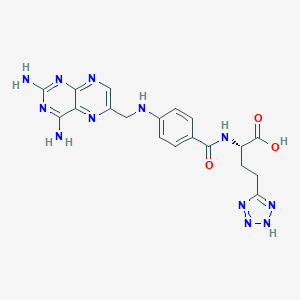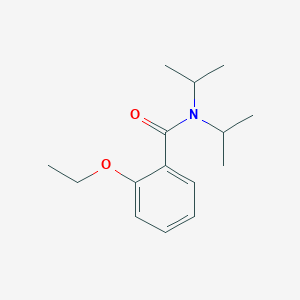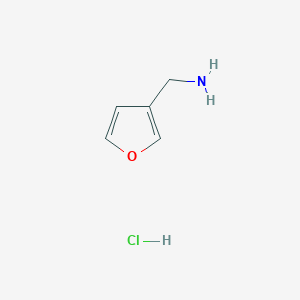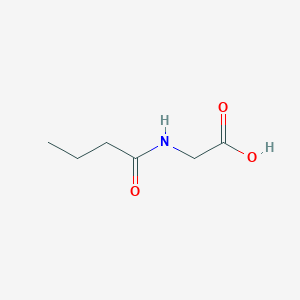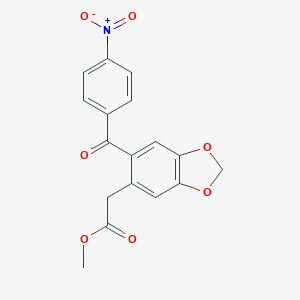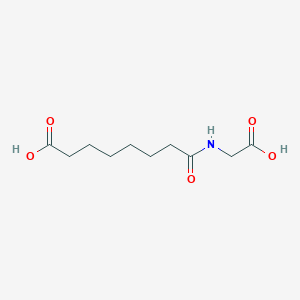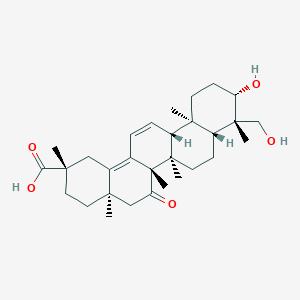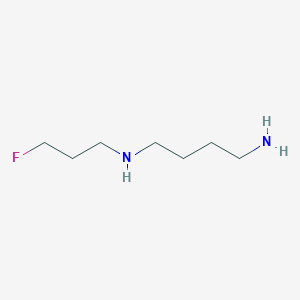![molecular formula C20H18O5 B135216 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione CAS No. 135635-83-5](/img/structure/B135216.png)
1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione, also known as emodin, is a natural anthraquinone derivative found in various plants, including rhubarb, aloe vera, and Polygonum cuspidatum. Emodin has been widely studied for its potential therapeutic applications due to its diverse biological activities, including anti-inflammatory, anti-cancer, anti-viral, anti-bacterial, and anti-diabetic effects.
Mécanisme D'action
Emodin exerts its diverse biological activities through various mechanisms, including the inhibition of protein kinases, topoisomerases, and NF-κB signaling pathways. Emodin has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, and increase the expression of peroxisome proliferator-activated receptor gamma (PPAR-γ), a transcription factor involved in glucose and lipid metabolism.
Effets Biochimiques Et Physiologiques
Emodin has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, reduction of inflammation, inhibition of viral replication, and improvement of glucose metabolism and insulin sensitivity. Emodin has also been shown to have antioxidant and anti-aging effects by reducing oxidative stress and increasing the expression of anti-aging genes.
Avantages Et Limitations Des Expériences En Laboratoire
Emodin has several advantages for lab experiments, including its low toxicity, high stability, and easy availability. However, 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione has some limitations, including its poor solubility in water, which may limit its bioavailability and efficacy in vivo. Moreover, 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione may have off-target effects and interact with other cellular components, which may complicate the interpretation of experimental results.
Orientations Futures
Future research on 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione should focus on its potential therapeutic applications in various diseases, including cancer, inflammation, viral infections, and metabolic disorders. Moreover, future studies should investigate the optimal dosing, bioavailability, and pharmacokinetics of 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione in vivo, as well as its potential side effects and interactions with other drugs. Finally, future research should explore the development of novel 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione derivatives with improved efficacy, bioavailability, and selectivity for specific therapeutic targets.
Méthodes De Synthèse
Emodin can be synthesized from various starting materials, including 1,3,6,8-tetrahydroxyanthraquinone, 1,3-dihydroxyanthraquinone, and 1,3,8-trihydroxyanthraquinone. The most common method for 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione synthesis is the oxidative demethylation of 1,3,8-trimethoxyanthraquinone using a strong oxidant, such as potassium permanganate or chromic acid.
Applications De Recherche Scientifique
Emodin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, viral infections, and metabolic disorders. Emodin has been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the inhibition of topoisomerase II, activation of caspase-3, and inhibition of NF-κB signaling. Emodin has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB and MAPK signaling pathways. Moreover, 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione has been shown to have anti-viral effects against various viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus. Emodin has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Propriétés
Numéro CAS |
135635-83-5 |
|---|---|
Nom du produit |
1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione |
Formule moléculaire |
C20H18O5 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C20H18O5/c1-20(24)8-10-6-7-12-17(15(10)13(21)9-20)19(23)11-4-3-5-14(25-2)16(11)18(12)22/h3-7,13,21,24H,8-9H2,1-2H3 |
Clé InChI |
ZTVTUCVOMPBGIG-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC)O)O |
SMILES canonique |
CC1(CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC)O)O |
Synonymes |
SM 196B SM-196 B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



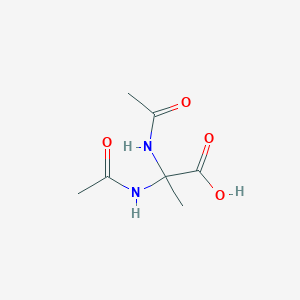
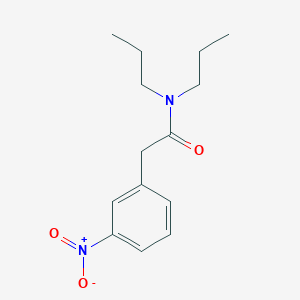
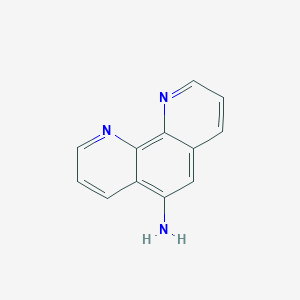
![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[2-oxo-2-(tritylamino)ethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B135156.png)
